molecular formula C12H14N4O4 B154168 [(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate CAS No. 130676-58-3

[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No. B154168
M. Wt: 278.26 g/mol
InChI Key: MVUMVNRFAFXMSZ-DTWKUNHWSA-N
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Description

The compound “[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate” is also known as XANTHOSINE . It has a molecular formula of C10H12N4O6 and a molecular weight of 284.225 . The compound is a type of RNA linking .


Molecular Structure Analysis

The compound has an isomeric SMILES representation as c1nc2c(n1[C@@H]3C@@HCO)O)O)NC(=O)NC2=O . It has 32 atoms, 4 of which are chiral atoms, and 34 bonds, 5 of which are aromatic bonds .

properties

IUPAC Name

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMVNRFAFXMSZ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292752
Record name Inosine, 2′,3′-dideoxy-, 5′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate

CAS RN

130676-58-3
Record name Inosine, 2′,3′-dideoxy-, 5′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130676-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didanosine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine, 2′,3′-dideoxy-, 5′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDANOSINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLN61D6AEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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